molecular formula C23H30N2O2S2 B11977236 (3Z)-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11977236
M. Wt: 430.6 g/mol
InChI Key: FPIKCQRYNPQHBA-VXPUYCOJSA-N
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Description

The compound “(3Z)-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazolidine, and oxo-thioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the thiazolidine ring, and the incorporation of the butyl and ethylhexyl substituents. Typical synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Thiazolidine Ring Formation: This can be synthesized by reacting a thiourea derivative with a haloketone.

    Incorporation of Substituents: The butyl and ethylhexyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The indole and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: Similar compounds may include other indole-thiazolidine derivatives with different substituents.

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Indole Derivatives: Compounds with various pharmacological activities, such as serotonin receptor agonists.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H30N2O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N2O2S2/c1-4-7-11-16(6-3)15-25-22(27)20(29-23(25)28)19-17-12-9-10-13-18(17)24(21(19)26)14-8-5-2/h9-10,12-13,16H,4-8,11,14-15H2,1-3H3/b20-19-

InChI Key

FPIKCQRYNPQHBA-VXPUYCOJSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCCC)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCCC)SC1=S

Origin of Product

United States

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